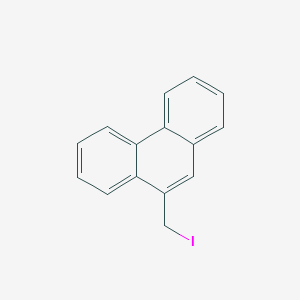![molecular formula C9H17N3O B058378 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- CAS No. 121360-22-3](/img/structure/B58378.png)
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and is also known as Praziquantel. Praziquantel is an anthelmintic drug that is used to treat parasitic infections in humans and animals. However,
Mechanism Of Action
The mechanism of action of 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- is not fully understood. However, studies have suggested that the compound works by disrupting the membrane integrity of the parasites, leading to their death. The compound has also been shown to inhibit the activity of certain enzymes in the parasites, leading to their death.
Biochemical And Physiological Effects
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- has several biochemical and physiological effects. The compound has been shown to cause changes in the membrane potential of the parasites, leading to their death. The compound has also been shown to inhibit the activity of certain enzymes in the parasites, leading to their death. In addition, the compound has been shown to have an effect on neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- in lab experiments is its broad-spectrum activity against parasitic infections. The compound has been shown to be effective against several types of parasites, including schistosomes, tapeworms, and flukes. Another advantage is that the compound has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-. One potential direction is the development of new drugs based on this compound. Researchers could explore the potential of this compound as a lead compound for the development of new drugs for the treatment of parasitic infections and other diseases. Another potential direction is the exploration of the compound's potential in the field of nanotechnology. Researchers could explore the use of this compound in the development of new nanomaterials for various applications. Finally, researchers could explore the potential of this compound in the field of agriculture. The compound has been shown to be effective against certain pests, and researchers could explore its potential as a natural pesticide.
Synthesis Methods
The synthesis of 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- can be achieved through various methods. One of the commonly used methods involves the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazino[1,2-c]pyrimidine-6-carboxylate with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazino[1,2-c]pyrimidine-6-carboxylate with sodium hydride in the presence of ethyl iodide.
Scientific Research Applications
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- has several potential scientific research applications. One of the primary applications is in the field of medicinal chemistry. Researchers have been exploring the potential of this compound as a lead compound for the development of new drugs. Studies have shown that 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- exhibits significant activity against several parasitic infections, including schistosomiasis, which affects millions of people worldwide. The compound has also shown promising results in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
121360-22-3 |
|---|---|
Product Name |
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- |
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7-ethyl-2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-10-4-6-12(8)9(11)13/h8,10H,2-7H2,1H3 |
InChI Key |
FPWDPOUOYUCNNI-UHFFFAOYSA-N |
SMILES |
CCN1CCC2CNCCN2C1=O |
Canonical SMILES |
CCN1CCC2CNCCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



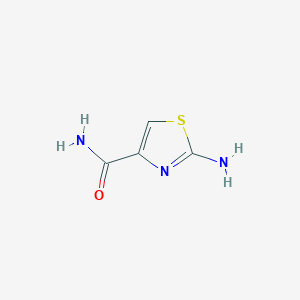
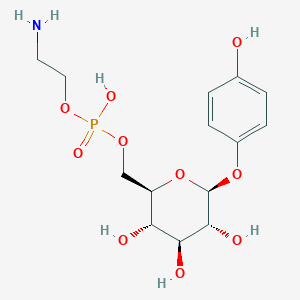
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
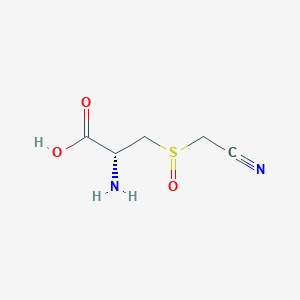

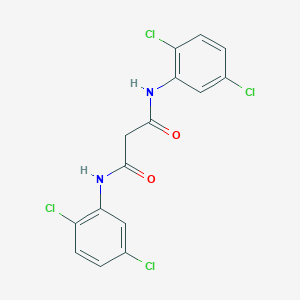
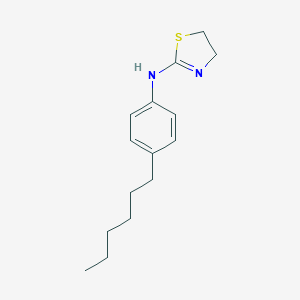
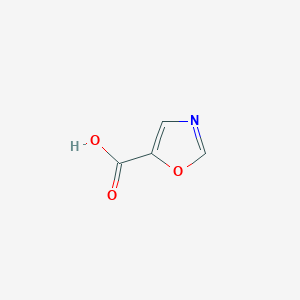
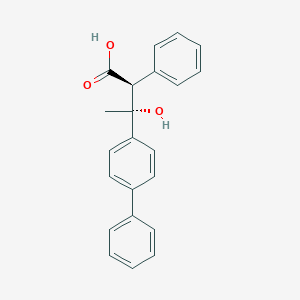
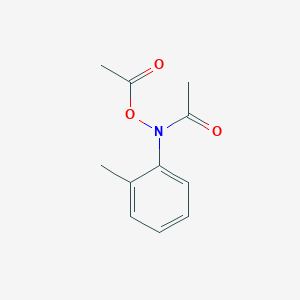
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
